Hexanamide, 6-amino-N-phenyl-

Description

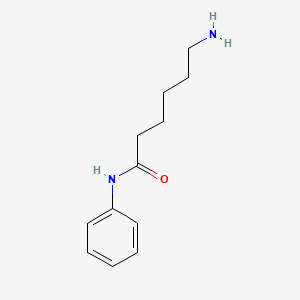

Structure

3D Structure

Properties

IUPAC Name |

6-amino-N-phenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-6-2-5-9-12(15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPTRCDNRQRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460877 | |

| Record name | Hexanamide, 6-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-25-4 | |

| Record name | Hexanamide, 6-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthesis Approaches for Hexanamide (B146200), 6-amino-N-phenyl-

The synthesis of Hexanamide, 6-amino-N-phenyl- involves the strategic formation of an amide bond, the introduction of a terminal amino group, and the attachment of a phenyl group to the amide nitrogen. Modern synthetic chemistry offers a variety of sophisticated methods to achieve these transformations with high efficiency and selectivity.

The formation of the amide bond between a 6-aminohexanoic acid derivative and aniline is a critical step in the synthesis of the target molecule. While seemingly straightforward, the choice of coupling reagents and reaction conditions is crucial for optimizing yield and purity, especially when dealing with complex substrates.

The most common method involves the activation of a carboxylic acid to facilitate its condensation with an amine. This activation is typically achieved in situ using coupling reagents. A wide array of such reagents has been developed, each with specific advantages concerning reactivity, suppression of side reactions like racemization, and ease of purification.

Key classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, they are often used with additives like N-hydroxybenzotriazole (HOBt) or its derivatives.

Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient and widely used in peptide synthesis. They offer fast reaction times and are particularly effective for coupling sterically hindered amino acids. COMU has been suggested as a superior alternative to HATU in some cases.

Phosphonium Salts: Reagents like PyBOP and PyAOP are preferred for certain applications, such as cyclization reactions, as they can reduce the risk of side reactions like guanidinylation of the amine.

Organophosphorus Esters: Derivatives like DEPBT and DtpOBt are stable, non-hygroscopic reagents that are soluble in a range of organic solvents, offering advantages in terms of handling and reaction conditions.

The optimization of an amide coupling reaction involves screening different combinations of coupling reagents, additives, bases (e.g., diisopropylethylamine - DIPEA), and solvents to achieve the best outcome for the specific substrates. Sustainable or "green" approaches are also gaining traction, utilizing novel reagents like DPDTC that allow for one-pot reactions in aqueous media or neat conditions, minimizing waste.

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Classical reagents, often used with additives like HOBt to prevent side reactions. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly efficient, fast reaction times, suitable for hindered couplings. |

| Phosphonium Salts | PyBOP, PyAOP | Preferred for cyclizations to avoid guanidinylation side products. |

| Organophosphorus Esters | DEPBT, DtpOBt | Stable, non-hygroscopic, soluble in various organic solvents. |

The introduction of the amino group at the 6-position of the hexanoyl chain requires regioselective control. A common strategy starts with a bifunctional precursor, such as 6-bromohexanoic acid. The synthesis often involves protecting the carboxylic acid, introducing the amino group (or a precursor), and then deprotecting the acid for the subsequent amide coupling.

A robust and widely used method for introducing an amino group is through the use of an azide intermediate. This two-step process involves:

Nucleophilic Substitution: The halide (e.g., bromide) at the 6-position is displaced by an azide nucleophile (e.g., sodium azide). This reaction is typically efficient and selective.

Reduction of the Azide: The resulting 6-azido intermediate is then reduced to the primary amine. The Staudinger reaction, using triphenylphosphine followed by hydrolysis, is a mild and highly chemoselective method for this transformation. Catalytic hydrogenation is another effective reduction method.

This azide-based strategy is advantageous because the azide group is relatively unreactive towards many reagents used in other synthetic steps, acting as a stable precursor to the amine. This approach has been successfully applied in the regioselective functionalization of various molecules, including complex structures like polysaccharides.

The formation of the N-phenyl amide (anilide) linkage can be achieved through several methodologies. The most direct route is the coupling of a 6-aminohexanoic acid derivative with aniline, as discussed in section 2.1.1.

Alternative strategies include:

Reaction of an Ester with Aniline: A process where an aromatic ester, such as a phenyl ester of the carboxylic acid, is reacted with aniline at elevated temperatures in a suitable solvent.

One-Pot Synthesis from Alkenes: A catalytic approach can synthesize N-phenyl alkyl amides directly from an alkene and aniline under a carbon monoxide atmosphere, using a heterogeneous catalyst like cobalt on charcoal. While this is a powerful method for simpler amides, its application to a functionalized substrate like a 6-aminohexene derivative would require careful consideration of catalyst compatibility and selectivity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between carboxylic acids and amines, often leading to higher yields and shorter reaction times.

The development of stereoselective methods to synthesize chiral derivatives of Hexanamide, 6-amino-N-phenyl- is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. Chirality can be introduced into the hexanamide backbone or at substituents on the phenyl ring.

General strategies for stereoselective synthesis include:

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials, such as a chiral substituted hexanoic acid, is a common approach. Monoterpenes, for instance, can serve as chiral synthons for the preparation of unique building blocks.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other is a highly efficient and atom-economical method. For example, chiral squaramide cinchona alkaloids have been used as organocatalysts in enantioselective Mannich reactions to produce chiral β-amino acid derivatives. The Arndt-Eistert homologation is another classic method used to access chiral β-amino acids from α-amino acids.

A notable example in a related system involves the highly stereoselective Michael addition of lithium amides to chiral α,β-unsaturated esters derived from monoterpenes. This demonstrates how chirality in a starting material can effectively control the stereochemistry of a newly formed stereocenter. In the context of 6-phenylhexanamide derivatives, studies have shown that stereoisomers, such as those involving substituents on a cyclohexyl ring used as a phenyl isostere, can exhibit significant differences in biological activity, highlighting the importance of stereocontrol.

Functional Group Transformations and Reaction Chemistry

The amide and phenyl groups in Hexanamide, 6-amino-N-phenyl- are susceptible to various chemical transformations, with selective reduction being a particularly important reaction class.

The reduction of the N-phenyl amide group to the corresponding amine is a key transformation. Amides are generally stable and require potent reducing agents or catalytic methods for reduction.

Amide Reduction: The direct reduction of secondary amides to amines can be challenging, but several modern methods have proven effective:

Hydrosilylation: This is a powerful and increasingly popular method. Catalysts based on metals like nickel, iron, or cobalt can be used with silanes (e.g., TMDS, PMHS) as the reducing agent. Boronic acids and tris(pentafluorophenyl)boron have also been shown to catalyze the hydrosilylation of secondary amides effectively, often with good functional group tolerance.

Activation with Tf₂O: A common strategy involves activating the amide with triflic anhydride (Tf₂O), followed by reduction with a milder hydride source like sodium borohydride (NaBH₄). This two-reagent system is versatile, chemoselective, and proceeds under mild conditions.

| Reduction Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrosilylation | NiBr₂/TMDS; B(C₆F₅)₃/Silane | Uses inexpensive and stable silanes; often shows good functional group tolerance. |

| Amide Activation | Tf₂O, then NaBH₄ | Versatile and chemoselective method proceeding under mild conditions. |

Phenyl Group Reduction: The reduction of the N-phenyl group (an aniline derivative) is typically more difficult than the amide reduction and usually requires harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon. This difference in reactivity allows for the selective reduction of the amide group while leaving the aromatic phenyl ring intact. Achieving the selective reduction of the phenyl group without affecting the amide would be significantly more challenging and would likely require a multi-step sequence involving protection of the amide and the terminal amino group.

The synthesis of 6-Amino-N-phenylhexanamide has been reported, with characterization data such as 1H NMR available in the literature. nih.gov Additionally, information on related compounds like 6-chloro-N-phenylhexanamide is also accessible, which can provide some insight into the potential reactivity of the hexanamide backbone. rsc.org

General principles of organic chemistry would suggest that the functional groups present in "Hexanamide, 6-amino-N-phenyl-" would be susceptible to a variety of chemical transformations. For instance:

Oxidation Reactions: The 6-amino group could potentially be oxidized to a nitro group or undergo oxidative coupling reactions. The phenyl ring could also be subject to oxidation under harsh conditions.

Nucleophilic and Electrophilic Substitution: The hexanamide backbone itself is generally unreactive towards nucleophilic substitution. However, the 6-amino group is a nucleophile and could react with electrophiles. Conversely, the phenyl ring can undergo electrophilic substitution reactions, with the N-phenylamide group acting as a directing group. libretexts.orgwikipedia.org

Derivatization Strategies: The phenyl moiety could be modified via arylation and other substitution reactions common for aromatic rings. nih.gov The 6-amino position is a prime site for chemical modifications such as alkylation and acylation. monash.eduresearchgate.net The amide nitrogen of the hexanamide core could also potentially undergo alkylation or acylation, though this is generally more challenging. nih.govsemanticscholar.orgresearchgate.net

While these reactions are theoretically possible, the absence of specific experimental data, detailed research findings, and mechanistic studies for "Hexanamide, 6-amino-N-phenyl-" in the reviewed literature prevents the creation of a scientifically accurate and thorough article that strictly adheres to the requested outline. The generation of such an article would require speculative information, which falls outside the scope of providing scientifically accurate content.

Therefore, this article cannot be generated as requested due to the lack of specific scientific literature on the chemical transformations of "Hexanamide, 6-amino-N-phenyl-".

Green Chemistry Principles in Hexanamide Synthesis Research

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. edu.krdnih.govijnrd.org In the hypothetical synthesis of Hexanamide, 6-amino-N-phenyl-, several green chemistry principles would be relevant:

Prevention of Waste: The ideal synthesis would be designed to produce the target molecule with minimal byproducts. nih.gov

Atom Economy: Synthetic routes should be chosen to maximize the incorporation of all starting materials into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives such as water, supercritical fluids, or solvent-free conditions. researchgate.netnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. edu.krdnih.gov This reduces waste and often leads to higher selectivity.

Design for Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for example, by carrying out reactions at ambient temperature and pressure. nih.govijnrd.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. nih.gov

A hypothetical "green" synthesis of Hexanamide, 6-amino-N-phenyl- could involve the enzymatic amidation of a 6-aminohexanoic acid derivative with aniline, or a direct catalytic amidation, thereby avoiding hazardous reagents and reducing waste streams.

Process Optimization and Scale-Up Methodologies in Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, pilot-plant or industrial scale requires careful optimization of reaction parameters. For the synthesis of Hexanamide, 6-amino-N-phenyl-, the following aspects would be critical in an academic process optimization and scale-up study:

Reaction Parameter Optimization: A systematic study of reaction parameters such as temperature, pressure, concentration, catalyst loading, and reaction time would be necessary to maximize yield and purity while minimizing reaction time and energy consumption.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental impact. A solvent that allows for high reactivity, easy product separation, and is environmentally benign would be ideal.

Purification Methods: Developing an efficient and scalable purification method is essential. This could involve crystallization, extraction, or chromatography, with a preference for methods that minimize solvent use and waste generation.

Process Analytical Technology (PAT): The use of in-situ monitoring techniques (e.g., FTIR, HPLC) can provide real-time information about the reaction progress, enabling better control and optimization of the process.

Safety Assessment: A thorough evaluation of the potential hazards associated with the reagents, intermediates, and final product, as well as the reaction conditions, is crucial before any scale-up.

Below is an interactive data table illustrating a hypothetical optimization of a key reaction step in the synthesis of Hexanamide, 6-amino-N-phenyl-.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | 45 |

| 2 | Acid A | Toluene | 110 | 12 | 78 |

| 3 | Acid A | Cyclopentyl methyl ether | 100 | 12 | 85 |

| 4 | Catalyst B | Cyclopentyl methyl ether | 80 | 8 | 92 |

| 5 | Catalyst B | 2-Methyltetrahydrofuran | 80 | 8 | 95 |

This table demonstrates a systematic approach to improving reaction efficiency by varying catalysts, solvents, and temperature, leading to a significant increase in yield.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. High-resolution NMR provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Hexanamide (B146200), 6-amino-N-phenyl- is predicted to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons of the N-phenyl group would appear in the downfield region, typically between 7.0 and 7.6 ppm. The amide proton (N-H) would likely be observed as a broad singlet further downfield. The protons of the hexanamide backbone would show characteristic multiplets in the aliphatic region (approximately 1.3 to 2.8 ppm). The methylene (B1212753) group adjacent to the amino group (-CH₂-NH₂) would be expected around 2.7 ppm, while the methylene group adjacent to the carbonyl group (-CH₂-CO-) would be around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing around 173 ppm. The aromatic carbons of the phenyl ring would resonate in the 120-140 ppm range. The aliphatic carbons of the hexanamide chain would be found in the upfield region, typically between 25 and 40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173 |

| Aromatic C (C-NH) | - | ~138 |

| Aromatic C | - | ~129 |

| Aromatic C | - | ~124 |

| Aromatic C | - | ~120 |

| -CH₂- (adjacent to C=O) | ~2.3 | ~37 |

| -CH₂- | ~1.7 | ~26 |

| -CH₂- | ~1.4 | ~25 |

| -CH₂- | ~1.5 | ~33 |

| -CH₂- (adjacent to NH₂) | ~2.7 | ~40 |

| Amide N-H | broad singlet | - |

| Amino N-H₂ | broad singlet | - |

| Aromatic H | 7.0 - 7.6 | - |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the protons of the adjacent methylene groups in the hexanamide chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of Hexanamide, 6-amino-N-phenyl-. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula to be C₁₂H₁₈N₂O.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. Key predicted fragmentation pathways for Hexanamide, 6-amino-N-phenyl- would include:

Cleavage of the amide bond, leading to the formation of an anilinium ion or a related fragment.

Loss of the amino group from the hexanamide chain.

Fragmentation of the aliphatic chain.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Fragmentation Pathway |

| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion |

| 120 | [C₆H₅NH-C=O]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the amide bond |

| 84 | [C₅H₁₀N]⁺ | Cyclization and cleavage of the aminoalkyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Hexanamide, 6-amino-N-phenyl- is expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine and the secondary amide would appear as distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong, sharp peak around 1650 cm⁻¹. The N-H bending of the amide (Amide II band) would be observed near 1550 cm⁻¹. The C-N stretching vibration would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretch | Primary amine, Secondary amide |

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Aliphatic |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1200-1300 | C-N stretch | Amide, Amine |

Advanced Spectroscopic Techniques for Conformation and Dynamics StudiesNo studies utilizing advanced spectroscopic techniques, such as multidimensional NMR or X-ray crystallography, to investigate the conformational properties and molecular dynamics of Hexanamide, 6-amino-N-phenyl- could be located.

While general analytical methodologies exist for related chemical structures, such as N-phenylamides or derivatives of 6-aminohexanoic acid, presenting this information would not adhere to the strict requirement of focusing solely on "Hexanamide, 6-amino-N-phenyl-" and would be scientifically inaccurate. Therefore, in the interest of providing factual and non-speculative information, the requested article cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For a molecule like Hexanamide (B146200), 6-amino-N-phenyl-, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of its chemical bonds.

Ab initio and density functional theory (DFT) methods are powerful tools for this purpose. A study on N-phenylbenzamide, a structural analogue of the N-phenyl-amide portion of the target molecule, utilized DFT calculations to investigate hydrogen bonding efficiency. lp.edu.ua Such calculations can determine optimized geometries and vibrational frequencies, which are crucial for understanding the molecule's behavior. lp.edu.ua For Hexanamide, 6-amino-N-phenyl-, similar calculations would likely show a non-planar geometry, with the phenyl group twisted relative to the amide plane to minimize steric hindrance. This conformation prevents significant delocalization of the nitrogen lone pair into the aromatic ring. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For Hexanamide, 6-amino-N-phenyl-, the HOMO is expected to be localized on the amino group and the phenyl ring, while the LUMO would likely be centered on the carbonyl group of the amide. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Representative Theoretical Electronic Properties of an N-Aryl Amide Analogue

| Property | Description | Predicted Characteristic for Hexanamide, 6-amino-N-phenyl- |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, influenced by the amino and phenyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively low, centered on the amide carbonyl group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting a balance of stability and reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | A significant dipole moment is expected due to the polar amide and amino groups. |

This table is illustrative and based on general principles of computational chemistry applied to analogous structures.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, DFT can provide valuable insights into the kinetics and thermodynamics of chemical reactions.

For Hexanamide, 6-amino-N-phenyl-, DFT studies could be employed to investigate various reactions, such as amide hydrolysis, N-acylation, or reactions involving the primary amino group. A DFT study on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acid revealed that the reaction barrier is significantly lower in solution compared to the gas phase, highlighting the crucial role of the solvent. nih.gov The study also showed that water molecules can act as both a catalyst and a reactant in the hydrolysis process. nih.gov Similar mechanisms could be anticipated for the hydrolysis of Hexanamide, 6-amino-N-phenyl-.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can predict the most reactive sites within a molecule. For Hexanamide, 6-amino-N-phenyl-, these calculations would likely identify the nitrogen of the amino group as a primary site for nucleophilic attack, and the carbonyl carbon of the amide as a site for electrophilic attack. The reactivity of the phenyl ring towards electrophilic substitution could also be assessed, taking into account the activating effect of the amide group.

Investigations into the synthesis of N-phenyl amides have also been aided by DFT. For instance, the mechanism of amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes has been elucidated using DFT, revealing a three-step process of isomerization, aldimine condensation, and amide formation. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like Hexanamide, 6-amino-N-phenyl-. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformations) of a molecule and the dynamics of their interconversion.

The long alkyl chain and the rotatable bonds in Hexanamide, 6-amino-N-phenyl- allow for a high degree of flexibility. MD simulations of similar flexible molecules, such as ortho-terphenyl, have been used to study their static and dynamic properties. arxiv.orgresearchgate.netaps.orgsemanticscholar.org For Hexanamide, 6-amino-N-phenyl-, MD simulations would likely show a multitude of accessible conformations in solution. The simulations could identify the most stable conformers and the energy barriers between them.

Key dihedral angles, such as those around the C-N bonds of the amide and the C-C bonds of the hexyl chain, would be monitored during the simulation to characterize the conformational space. The results could be visualized using Ramachandran-like plots to show the preferred regions of conformational space. Furthermore, the influence of solvent on the conformational preferences could be investigated by performing simulations in different solvent environments.

In Silico Prediction of Molecular Interactions in Model Systems

Understanding how a molecule interacts with its environment is crucial for predicting its physical and biological properties. In silico methods, including molecular docking and molecular dynamics simulations, can be used to predict and analyze these interactions in model systems.

For Hexanamide, 6-amino-N-phenyl-, these methods could be used to study its interactions with model biological targets, such as enzymes or receptors, or its self-assembly properties. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen) suggests that hydrogen bonding will play a significant role in its intermolecular interactions. The phenyl group can participate in π-π stacking interactions, while the hexyl chain can engage in hydrophobic interactions.

A computational study on N-acetyl-phenylalaninylamide (NAPA), a molecule with some structural similarities, investigated its interactions with water molecules, revealing the importance of explicit solvent models in understanding its properties. researchgate.net Similarly, the interactions of Hexanamide, 6-amino-N-phenyl- with water would be critical in determining its solubility and behavior in aqueous environments.

Table 2: Potential Intermolecular Interactions of Hexanamide, 6-amino-N-phenyl-

| Interaction Type | Functional Group Involved | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Amino (-NH2), Amide (-NH-) | Key for interactions with polar molecules and self-assembly. |

| Hydrogen Bonding (Acceptor) | Amide Carbonyl (-C=O) | Important for interacting with hydrogen bond donors. |

| π-π Stacking | Phenyl Ring | Contributes to interactions with other aromatic systems. |

| Hydrophobic Interactions | Hexyl Chain, Phenyl Ring | Drives interactions in nonpolar environments and contributes to binding with hydrophobic pockets of macromolecules. |

This table is illustrative and based on the functional groups present in the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding direct physical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their properties. While direct physical properties are excluded here, QSPR can be applied to predict other characteristics such as reactivity, biological activity, or environmental fate.

For a class of compounds like N-substituted hexanamides, a QSPR model could be developed to predict, for example, their binding affinity to a particular protein or their rate of biodegradation. This would involve calculating a set of molecular descriptors for a series of related molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. While no specific QSPR studies on Hexanamide, 6-amino-N-phenyl- have been identified, the principles of QSPR are broadly applicable. For instance, computational studies on phenylacetamides have utilized QSPR approaches to predict biological activity. nih.gov A similar approach could be envisioned for Hexanamide, 6-amino-N-phenyl- and its analogues to guide the design of new molecules with desired properties.

Structure Activity Relationship Sar Studies for Chemical Function Exploration

Rational Design of Hexanamide (B146200), 6-amino-N-phenyl- Analogs for Modulating Chemical Interactions

The rational design of analogs based on a core scaffold like Hexanamide, 6-amino-N-phenyl- is a cornerstone of modern chemical research. This approach moves beyond random screening by using structural information and predictive models to create molecules with enhanced or specific functionalities. A key example can be seen in the development of derivatives of the closely related 6-phenylhexanamide scaffold as activators of mitofusins (MFN1 and MFN2), proteins crucial for mitochondrial fusion. nih.gov

Initial prototype compounds, while effective, often suffer from poor pharmacokinetic properties. nih.gov Rational design aims to address these deficiencies. For instance, mitofusin activators based on a phenylhexanamide core (compound 2 in related studies) were found to share a common pharmacophore structure: a substituted cyclohexyl group connected to an aromatic moiety by a carboxamide-containing alkyl linker. nih.gov This model suggests the linker's role is to maintain optimal spacing between the two key interacting groups (R1 and R2). nih.gov

The design process involves creating a series of derivatives where specific parts of the molecule are systematically altered. This could involve modifying the alkyl chain, substituting the phenyl ring, or altering the terminal amino group to optimize interactions with a target protein or system. The goal is to improve properties like potency, selectivity, and oral bioavailability, transforming a promising but flawed prototype into a viable preclinical candidate. nih.gov This targeted approach, guided by pharmacophore modeling, accelerates the discovery of novel compounds with improved chemical and physical properties.

Impact of Substituent Variations on Molecular Recognition and Binding in Model Systems

Variations in substituents on both the N-phenyl ring and the hexanamide backbone can dramatically alter the compound's physicochemical properties, thereby influencing its molecular recognition and binding capabilities. The electronic and steric properties of substituents play a critical role in how the molecule interacts with its environment.

For the N-phenyl ring, the addition of electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can modify the electron density of the aromatic system and the amide linkage. These changes can affect hydrogen bonding capacity, cation-pi interactions, and hydrophobic interactions. For example, studies on N-substituted benzamides have shown that aromatic substituents can influence the molecule's lipophilicity and conformation. nih.gov An intramolecular hydrogen bond, for instance, can be weakened or strengthened by adjacent substituents, altering the molecule's polarity and binding profile. nih.gov

The following table summarizes the potential impact of hypothetical substituent variations on a model binding interaction, based on established chemical principles.

| Compound Series | Substituent (R) | Position | Predicted Effect on Binding Affinity | Rationale |

| Series A | -OCH3 | 4' (para) on Phenyl Ring | Increase | Electron-donating group may enhance pi-stacking or hydrogen bonding capability of the amide. |

| Series A | -Cl | 4' (para) on Phenyl Ring | Variable | Electron-withdrawing; may participate in halogen bonding but could also reduce favorable electronic interactions. |

| Series A | -CF3 | 3' (meta) on Phenyl Ring | Decrease | Strong electron-withdrawing and sterically bulky group may disrupt optimal binding conformation. |

| Series B | -CH3 | N- (Amide Nitrogen) | Increase/Decrease | Steric hindrance could prevent optimal conformation, but the change in electronics might be favorable in some systems. |

| Series C | -OH | 4- on Hexyl Chain | Increase | Introduction of a hydrogen bond donor/acceptor could form a new key interaction with a binding partner. |

This table is illustrative and the actual effects would need to be determined experimentally.

Stereochemical Effects on Chemical and Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of molecular interaction. Chiral centers within the Hexanamide, 6-amino-N-phenyl- scaffold or its analogs can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different chemical activities.

A compelling example of this is found in studies of 6-phenylhexanamide derivatives designed as mitofusin activators. nih.gov When a 4-hydroxycyclohexyl group was incorporated into the structure, two diastereomeric forms were possible: cis and trans. Experimental evaluation revealed that the biological functionality and protein engagement were exclusive to the trans isomer. nih.gov The corresponding cis-analog was found to be biologically inactive. nih.gov This stark difference underscores how a specific spatial arrangement is necessary for the molecule to adopt the correct conformation for binding and activity.

This stereoselectivity arises because molecular recognition sites, such as the binding pockets of proteins, are themselves chiral. The precise fit between a ligand and its binding site is often compared to a lock and key, where only one enantiomer or diastereomer has the correct shape to engage the target effectively. The introduction of chiral centers, for instance by adding a methyl group at the α-position to the amide carbonyl, can increase the structural diversity and lead to stereoisomers with potentially distinct activities. mdpi.com

The following table illustrates the dramatic effect of stereochemistry on the activity of a representative analog.

| Compound Analog | Stereochemistry | Biological Activity (Mitofusin Activation) |

| 13 (4-hydroxycyclohexyl analog) | Mixture of Isomers | Active |

| 13A | cis-4-hydroxycyclohexyl | Inactive |

| 13B | trans-4-hydroxycyclohexyl | Active |

Data derived from studies on 6-phenylhexanamide derivatives. nih.govnih.gov

Investigation of Amide Linkage Modifications and Their Influence on Conformational Dynamics

Modifying the amide linkage or the adjacent structures can alter these conformational dynamics. For instance, incorporating cyclic structures into the linker of related phenylhexanamide analogs has been used as a strategy to create novel compounds with improved properties. nih.gov Replacing a flexible alkyl chain with a more rigid cyclopropyl group, for example, can lock the molecule into a more favorable binding conformation, potentially increasing potency and stability.

Furthermore, the electronic environment around the amide bond affects its rotational barrier. Electron-withdrawing groups attached to the phenyl ring can increase the rotational barrier of the C-N amide bond, potentially stabilizing one conformer over another. mdpi.com Techniques like dynamic NMR spectroscopy can be used to study these conformational equilibria and determine the energy barriers between different states. mdpi.com Understanding and controlling the conformational dynamics of the amide linkage is therefore a sophisticated strategy for fine-tuning the molecular interactions of Hexanamide, 6-amino-N-phenyl- analogs.

Applications As Precursors and Research Building Blocks in Organic Synthesis and Materials Science

Monomer in Polymer and Material Science Research (e.g., Polyamides, Poly(ester amide)s)

Research into the synthesis of polyamides and poly(ester amide)s extensively details the necessity of specific bifunctional monomers for polymerization. pnrjournal.comnih.gov Polyamides, such as Nylon-6, are typically formed through the ring-opening polymerization of lactams (cyclic amides) or the condensation polymerization of monomers containing a reactive amine group and a carboxylic acid group (or its derivative, like an acyl chloride). libretexts.orgyoutube.com

"Hexanamide, 6-amino-N-phenyl-" possesses a terminal 6-amino group, which could theoretically participate in polymerization. However, the other end of the molecule is an N-phenyl amide. This functional group is notably stable and generally unreactive under standard polycondensation conditions, which require a reactive group like a carboxylic acid to react with an amine to form the repeating amide linkages of the polymer backbone. libretexts.org Consequently, there is no scientific literature demonstrating the use of Hexanamide (B146200), 6-amino-N-phenyl- as a monomer for creating polyamides or poly(ester amide)s.

Intermediate in the Synthesis of Complex Organic Molecules

While molecules with an aminohexanamide core serve as structural components in various complex derivatives, the specific compound "Hexanamide, 6-amino-N-phenyl-" is not documented as a versatile intermediate or building block for the synthesis of other complex molecules. nih.govresearchgate.net Its primary utility would likely involve reactions at the terminal 6-amino group. However, the stability of the N-phenyl amide bond limits its further transformation, making it more suitable as a final product or a scaffold rather than a reactive intermediate for constructing more elaborate chemical structures. No studies were found that utilize this compound as a starting material for subsequent synthetic steps.

Ligand and Catalyst Component in Organometallic and Organic Catalysis Research

The field of catalysis often employs organic molecules as ligands to coordinate with metal centers, thereby modulating their reactivity and selectivity. Common examples include mono-N-protected amino acids (MPAAs) in palladium-catalyzed reactions and various amide-containing pincer ligands. nih.govnih.govuva.esorganic-chemistry.org These ligands typically possess specific structural features, such as α-amino acid backbones or multiple coordinating atoms in a defined geometry, that facilitate effective binding to metals. rsc.org

"Hexanamide, 6-amino-N-phenyl-" does not fit into the established structural classes of ligands that have been reported to be effective in organometallic or organic catalysis. While its terminal amine could potentially coordinate with a metal, there is no research in the available literature to indicate that it has been investigated or successfully used as a ligand or a component in any catalytic system.

Development of Chemical Probes and Fluorescent Tags for Research Applications

The design of chemical probes and fluorescent tags is a sophisticated area of research where molecules are engineered to detect or label specific biological targets. researchgate.net A typical probe consists of a fluorophore (the light-emitting part), a linker, and a recognition element that selectively interacts with the target. nih.gov

"Hexanamide, 6-amino-N-phenyl-" is not inherently fluorescent and lacks a specific recognition moiety. While it could theoretically function as a simple linker—by reacting its terminal amino group with a fluorescent dye—there is no evidence in the scientific literature of it being used for the development of chemical probes or fluorescent tags. biorxiv.orgmdpi.com Research in this area tends to focus on more complex and tailored linker structures that offer better control over solubility, spacing, and other critical properties. nih.govmdpi.com

Studies on Environmental Fate and Degradation Mechanisms Academic Focus

Biotransformation Studies in Model Environmental Systems (excluding ecotoxicity outcomes)

The microbial breakdown of xenobiotic compounds is a crucial component of their environmental fate. Biotransformation studies in model systems like soil microcosms or activated sludge from wastewater treatment plants help to identify the metabolic pathways and the microorganisms involved in the degradation of Hexanamide (B146200), 6-amino-N-phenyl-.

The primary enzymatic attack on N-phenylalkanamides by microorganisms often involves the cleavage of the amide bond by amidase enzymes. acs.org This initial step is analogous to chemical hydrolysis and would yield 6-aminohexanoic acid and aniline. Soil microorganisms have been shown to be involved in the transformation of anilide herbicides, leading to the formation of aniline derivatives. nih.govnih.gov

Following the initial cleavage, the resulting degradation products are typically further metabolized. Aniline, a known environmental contaminant, can be further degraded by a variety of microorganisms through pathways that often involve hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net The 6-aminohexanoic acid is an aliphatic amino acid and is expected to be readily biodegradable by a wide range of microorganisms.

Studies on the biotransformation of pesticide-derived anilines have demonstrated that soil bacteria and fungi can acetylate the aniline molecule, a detoxification mechanism that results in less toxic products. researchgate.net While specific studies on Hexanamide, 6-amino-N-phenyl- are limited, the existing knowledge on the microbial degradation of structurally similar compounds provides a strong basis for predicting its biotransformation pathways.

Interactive Data Table: Predicted Biotransformation Pathway of Hexanamide, 6-amino-N-phenyl-

| Step | Precursor | Enzyme Class (Putative) | Product(s) |

| 1 | Hexanamide, 6-amino-N-phenyl- | Amidase | 6-aminohexanoic acid + Aniline |

| 2a | Aniline | Monooxygenase/Dioxygenase | Hydroxylated anilines (e.g., aminophenols) |

| 2b | 6-aminohexanoic acid | Various (e.g., aminotransferase, dehydrogenase) | Intermediates of central metabolism |

This table outlines a plausible biotransformation pathway based on known microbial degradation mechanisms for related compounds.

Methodologies for Tracking and Identifying Degradation Products in Research Settings

Accurate identification and quantification of degradation products are essential for understanding the environmental fate of Hexanamide, 6-amino-N-phenyl-. A combination of chromatographic and spectrometric techniques is typically employed in research settings for this purpose.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating the parent compound from its degradation products in complex environmental matrices. ijmr.net.inresearchgate.net The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the mobile phase composition is optimized to achieve good resolution of the analytes. Gas Chromatography (GC) can also be used, particularly for more volatile degradation products, often requiring a derivatization step to increase the volatility of polar analytes. nih.gov

Mass Spectrometric Identification: Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS or GC-MS), is the primary tool for the identification and structural elucidation of degradation products. dtu.dkkoreascience.kr High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. frontiersin.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to deduce the structure of the unknown compounds. koreascience.kr

By comparing the mass spectra and retention times of the detected compounds with those of authentic standards (if available) or by interpreting the fragmentation patterns, researchers can confidently identify the degradation products formed during abiotic and biotic degradation studies. ijmr.net.innih.gov

Emerging Research Directions and Future Perspectives

Integration with Automated Synthesis and High-Throughput Experimentation

The advancement of automated synthesis platforms and high-throughput experimentation (HTE) presents a significant opportunity for the rapid exploration of the chemical space around the Hexanamide (B146200), 6-amino-N-phenyl- scaffold. synplechem.comnih.gov These technologies enable the synthesis and screening of large libraries of compounds with systematic variations, which could unlock novel derivatives with optimized properties for pharmaceutical or material science applications. bmglabtech.comyoutube.com

An automated workflow could be designed to modify the core structure of Hexanamide, 6-amino-N-phenyl-. For instance, the primary amino group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination. Similarly, the N-phenyl group can be substituted with different functional groups to modulate the electronic and steric properties of the molecule.

High-throughput screening (HTS) methodologies could then be employed to rapidly evaluate the biological activity or material properties of the synthesized library. enamine.netnih.gov For example, in drug discovery, HTS assays can identify "hits" by testing the compounds against a specific biological target. bmglabtech.com This integrated approach of automated synthesis and HTS can significantly accelerate the discovery of new lead compounds for drug development or novel materials with tailored functionalities. synplechem.com

Table 1: Hypothetical High-Throughput Synthesis and Screening Workflow for Hexanamide, 6-amino-N-phenyl- Derivatives

| Step | Process | Key Technologies | Potential Outcome |

|---|---|---|---|

| 1 | Library Design | Computational Chemistry, Cheminformatics | Virtual library of 10,000+ derivatives with diverse physicochemical properties. |

| 2 | Automated Synthesis | Robotic Liquid Handlers, Parallel Synthesizers | Synthesis of a 1,000-compound subset of the virtual library in a 96-well plate format. |

| 3 | High-Throughput Screening | Fluorescence Polarization, FRET, Cell-based Assays | Identification of 10-20 "hit" compounds with desired biological activity. |

| 4 | Hit-to-Lead Optimization | Iterative Automated Synthesis and Screening | Development of 2-3 lead compounds with improved potency and selectivity. |

Advanced Analytical Methodologies for Complex Mixture Analysis

The synthesis and application of Hexanamide, 6-amino-N-phenyl- and its derivatives will inevitably involve the generation of complex mixtures. Advanced analytical methodologies, particularly mass spectrometry (MS), are indispensable for the characterization of these mixtures. chromatographyonline.commdpi.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the confident identification of reactants, intermediates, products, and byproducts. mdpi.com

Tandem mass spectrometry (MS/MS) techniques are crucial for the structural elucidation of unknown compounds in a mixture. mdpi.com By fragmenting a selected ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule. This is particularly useful for distinguishing between isomers, which have the same molecular formula but different structural arrangements.

For studying the dynamics of proteins and their interactions with ligands like derivatives of Hexanamide, 6-amino-N-phenyl-, hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful tool. nih.govnih.gov This technique measures the rate of exchange of amide protons with deuterium, providing insights into protein conformation and dynamics. nih.gov

Table 2: Application of Advanced Mass Spectrometry Techniques for the Analysis of Hexanamide, 6-amino-N-phenyl-

| Technique | Abbreviation | Primary Application | Information Gained |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement | Elemental composition, molecular formula confirmation. |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation | Fragmentation patterns, isomer differentiation. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile compounds | Separation and identification of components in a mixture. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of non-volatile compounds | Separation and identification of a wide range of compounds. |

| Hydrogen/Deuterium Exchange Mass Spectrometry | HDX-MS | Protein conformational analysis | Ligand binding sites, protein dynamics. nih.govnih.gov |

Computational Design and Optimization of Novel Hexanamide Architectures

Computational chemistry offers powerful tools for the rational design and optimization of novel molecules based on the Hexanamide, 6-amino-N-phenyl- scaffold. researchgate.net Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with biological targets or other molecules in a material. nih.govnih.govaip.orgacs.orgrsc.org These simulations provide an atomistic-level understanding of the system's behavior over time. nih.gov

Density functional theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.net This information is invaluable for understanding the fundamental chemistry of Hexanamide, 6-amino-N-phenyl- and for designing derivatives with specific electronic or optical properties.

By combining these computational approaches, it is possible to create a virtual library of novel hexanamide architectures and predict their properties before they are synthesized in the lab. This in silico screening can significantly reduce the time and cost associated with the discovery of new molecules with desired functionalities.

Table 3: Computational Methods for the Design of Novel Hexanamide Architectures

| Computational Method | Focus of Study | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Binding affinities, diffusion coefficients, structural stability. nih.govnih.gov |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Reaction energies, spectroscopic properties, charge distribution. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicted biological activity, toxicity. |

| Virtual Screening | High-throughput computational screening of compound libraries | Identification of potential "hit" compounds. |

Applications in Chemo- and Biocatalysis Research

The presence of both a primary amine and an amide functional group in Hexanamide, 6-amino-N-phenyl- makes it an interesting candidate for applications in both chemo- and biocatalysis. In organocatalysis, small organic molecules are used to catalyze chemical reactions. setu.ienih.govmdpi.commdpi.com The primary amine group of Hexanamide, 6-amino-N-phenyl- could potentially act as a Brønsted base or form enamines or iminium ions as catalytic intermediates. mdpi.comresearchgate.net

In the field of biocatalysis, enzymes are used to perform chemical transformations. nih.govx-mol.netgoogle.comgoogle.com The structure of Hexanamide, 6-amino-N-phenyl- is related to 6-aminohexanoic acid, a precursor to Nylon-6. nih.govx-mol.netgoogle.com This suggests that enzymes such as transaminases or reductases could potentially be used to synthesize or modify this compound. researchgate.net The development of biocatalytic routes is highly desirable as they often offer high selectivity and operate under mild, environmentally friendly conditions. nih.govx-mol.net

Furthermore, the N-phenyl amide moiety could be a target for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-nitrogen bonds in modern organic synthesis. nih.govnih.gov

Functional Materials Development Based on Hexanamide Scaffolds

The unique combination of a flexible aliphatic chain and a rigid aromatic group in Hexanamide, 6-amino-N-phenyl- makes it a promising building block for the development of functional materials. This molecule could potentially be used as a monomer for the synthesis of novel polyamides or poly(amide-imide)s. mdpi.com The properties of these polymers could be tuned by modifying the structure of the monomer. For example, introducing substituents on the phenyl ring could alter the polymer's solubility, thermal stability, or optical properties. mdpi.com

The structural similarity to caprolactam, the monomer for Nylon-6, suggests that Hexanamide, 6-amino-N-phenyl- could be incorporated into existing polyamide materials to impart new functionalities. rsc.orgresearchgate.netspecialchem.comacs.orgrsc.org The primary amine group could serve as a site for cross-linking or for the attachment of other functional molecules, such as dyes or bioactive compounds.

The triphenylamine (B166846) unit, which shares structural similarities with the N-phenylamide group, is known for its electroactive properties and has been used in the development of electrochromic materials. mdpi.com This raises the possibility of developing novel electroactive polymers based on the Hexanamide, 6-amino-N-phenyl- scaffold.

Table 4: Potential Applications of Hexanamide, 6-amino-N-phenyl- in Functional Materials

| Material Class | Potential Role of Hexanamide, 6-amino-N-phenyl- | Potential Properties and Applications |

|---|---|---|

| Polyamides | Monomer or co-monomer | Modified thermal and mechanical properties, enhanced dyeability. |

| Functional Polymers | Functional additive | Introduction of reactive sites for cross-linking or post-polymerization modification. |

| Hydrogels | Cross-linking agent | Thermosensitive or pH-responsive hydrogels for drug delivery. researchgate.net |

| Electroactive Polymers | Monomer for conducting polymers | Materials for sensors, displays, and energy storage. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-N-phenylhexanamide, and how can reaction conditions be optimized?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 6-azido derivatives (e.g., 6-azido-N-(4-chlorophenyl)hexanamide) are synthesized by reacting hexanoyl chloride with aniline derivatives under controlled pH and temperature (8–12°C) . Critical parameters include solvent choice (e.g., dichloromethane), stoichiometric ratios, and purification via column chromatography using silica gel. Intermediate steps may involve azide reduction to introduce the amino group .

Q. Which spectroscopic techniques are most effective for structural validation of 6-amino-N-phenylhexanamide?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm backbone structure and substituent positions (e.g., phenyl and amino groups) .

- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated 220.28 g/mol for C₁₂H₁₆N₂O) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of 6-amino-N-phenylhexanamide analogs?

- Cytotoxicity: MTT assay on cell lines (e.g., hepatoma cells) evaluates cell viability .

- Angiogenesis Inhibition: Tube formation assays using endothelial cells measure anti-angiogenic effects .

- Gene Expression: Quantitative PCR (qPCR) identifies changes in angiogenic markers (e.g., VEGF, HIF-1α) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve binding mechanisms of 6-amino-N-phenylhexanamide with target proteins?

- Random Acceleration MD (RAMD): Identifies unbinding pathways and critical residues in protein-ligand complexes (e.g., adenosine deaminase interactions) .

- Steered MD (SMD): Quantifies force profiles during ligand dissociation, revealing binding affinity differences between derivatives .

- Docking Studies: Predict binding poses using software like AutoDock Vina, validated by experimental IC₅₀ values .

Q. How should researchers address contradictory bioactivity data among structural analogs?

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce activity) .

- Experimental Replication: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., chain length vs. cytotoxicity) .

Q. What methodologies characterize synthetic impurities in 6-amino-N-phenylhexanamide, and how are they mitigated?

- HPLC-MS: Detects byproducts like N-alkylated derivatives or unreacted intermediates .

- ¹H NMR Purity Assessment: Identifies residual solvents (e.g., DMF) or side products .

- Process Optimization: Adjust reaction time, temperature, or catalyst loading (e.g., reduce azide over-reduction) .

Q. How do substituents on the phenyl ring influence pharmacological activity?

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and hydrogen bonding with targets (e.g., increased anti-angiogenic activity in methoxy-substituted analogs) .

- Halogen Substituents (e.g., -Cl): Improve metabolic stability but may reduce bioavailability due to lipophilicity .

- Steric Effects: Bulky groups (e.g., -CF₃) can disrupt binding pocket interactions, requiring conformational analysis via X-ray crystallography .

Q. What steps ensure reproducibility in synthesizing and testing 6-amino-N-phenylhexanamide derivatives?

- Detailed Protocols: Document solvent grades, equipment calibration, and reaction monitoring (e.g., TLC) .

- Batch Consistency: Use validated reference standards (e.g., USP-grade reagents) for quality control .

- Open Data Sharing: Publish raw spectral data and crystallization conditions in repositories like Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.